molecular formula C7H3ClNNaO2S B13167438 Sodium 3-chloro-4-cyanobenzene-1-sulfinate

Sodium 3-chloro-4-cyanobenzene-1-sulfinate

Cat. No.: B13167438
M. Wt: 223.61 g/mol
InChI Key: WKOQRFWCNURCGT-UHFFFAOYSA-M
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Description

Sodium 3-chloro-4-cyanobenzene-1-sulfinate is an organosulfur compound with the molecular formula C₇H₃ClNNaO₂S. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its versatility in various chemical reactions, making it a valuable building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-chloro-4-cyanobenzene-1-sulfinate typically involves the sulfonation of 3-chloro-4-cyanobenzene. This process can be achieved through the reaction of 3-chloro-4-cyanobenzene with sodium sulfite under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Sodium 3-chloro-4-cyanobenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 3-chloro-4-cyanobenzene-1-sulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organosulfur compounds.

    Biology: It serves as a reagent in biochemical assays and studies involving sulfur-containing biomolecules.

    Medicine: Research into potential therapeutic agents often utilizes this compound due to its reactivity and functional group compatibility.

    Industry: It is employed in the production of dyes, agrochemicals, and pharmaceuticals

Mechanism of Action

The mechanism of action of sodium 3-chloro-4-cyanobenzene-1-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfonate group. This group can undergo nucleophilic substitution, oxidation, and reduction, making the compound highly reactive. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

  • Sodium 2-chloro-4-cyanobenzene-1-sulfinate
  • Sodium 3-chloro-4-methylbenzene-1-sulfinate
  • Sodium 3-chloro-4-nitrobenzene-1-sulfinate

Comparison: Sodium 3-chloro-4-cyanobenzene-1-sulfinate is unique due to the presence of both chloro and cyano groups, which enhance its reactivity and versatility in chemical reactions. Compared to its analogs, it offers a broader range of applications and higher reactivity in nucleophilic substitution reactions .

Properties

Molecular Formula

C7H3ClNNaO2S

Molecular Weight

223.61 g/mol

IUPAC Name

sodium;3-chloro-4-cyanobenzenesulfinate

InChI

InChI=1S/C7H4ClNO2S.Na/c8-7-3-6(12(10)11)2-1-5(7)4-9;/h1-3H,(H,10,11);/q;+1/p-1

InChI Key

WKOQRFWCNURCGT-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1S(=O)[O-])Cl)C#N.[Na+]

Origin of Product

United States

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